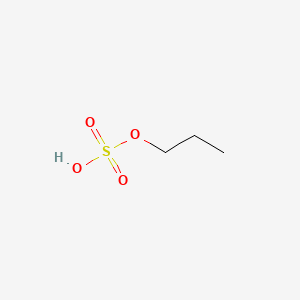

Sulfuric acid, monopropyl ester

Description

Structure

3D Structure

Properties

CAS No. |

13425-84-8 |

|---|---|

Molecular Formula |

C3H8O4S |

Molecular Weight |

140.16 g/mol |

IUPAC Name |

propyl hydrogen sulfate |

InChI |

InChI=1S/C3H8O4S/c1-2-3-7-8(4,5)6/h2-3H2,1H3,(H,4,5,6) |

InChI Key |

TYRGSDXYMNTMML-UHFFFAOYSA-N |

Canonical SMILES |

CCCOS(=O)(=O)O |

Origin of Product |

United States |

Synthesis and Chemical Formation Pathways of Propyl Hydrogen Sulfate

Direct Alkene Sulfation

The reaction between alkenes and sulfuric acid is a fundamental method for the synthesis of alkyl hydrogen sulfates. This process, particularly with propene, illustrates key principles of organic reaction mechanisms.

Electrophilic Addition of Sulfuric Acid to Alkenes

Alkenes react with cold, concentrated sulfuric acid in an electrophilic addition reaction to form alkyl hydrogen sulfates. chemguide.co.ukchemguide.co.uk In this reaction, the double bond of the alkene acts as a nucleophile, attacking the electrophilic hydrogen atom of the sulfuric acid molecule. youtube.compurechemistry.org The carbon-carbon double bond consists of a sigma (σ) bond and a pi (π) bond. The electrons in the pi bond are more exposed and reactive, making them susceptible to attack by electrophiles. youtube.com

CH₃-CH=CH₂ + H₂SO₄ → CH₃-CH(OSO₃H)-CH₃ chemguide.co.ukaskfilo.com

This reaction is the first step in the industrial production of propan-2-ol from propene. chemguide.co.uktardigrade.in

Regioselectivity and Markovnikov's Rule in Propene Conversion

The addition of sulfuric acid to an unsymmetrical alkene like propene is regioselective, meaning one constitutional isomer is formed in preference to the other. chemguide.co.uk This selectivity is governed by Markovnikov's rule, which states that when a protic acid (HX) adds to an unsymmetrical alkene, the hydrogen atom attaches to the carbon atom that already has the greater number of hydrogen substituents. The "X" group (in this case, the hydrogen sulfate (B86663) group, -OSO₃H) attaches to the carbon atom with more alkyl substituents. wikipedia.orgbyjus.com

In the case of propene (CH₃-CH=CH₂), the CH₂ carbon has two hydrogen atoms, while the CH carbon has one. According to Markovnikov's rule, the hydrogen from sulfuric acid will add to the CH₂ group, and the -OSO₃H group will add to the CH group. chemguide.co.ukchemguide.co.uk This results in the formation of isopropyl hydrogen sulfate (propan-2-yl hydrogen sulfate) as the major product, rather than n-propyl hydrogen sulfate. youtube.comaskfilo.comaskfilo.com

The underlying chemical principle for this regioselectivity is the formation of the most stable carbocation intermediate during the reaction. wikipedia.orgucalgary.ca The addition of a proton to the CH₂ carbon of propene leads to the formation of a more stable secondary carbocation (a carbocation where the positive charge is on a carbon atom attached to two other carbon atoms). youtube.comucalgary.ca Conversely, the addition of a proton to the CH carbon would result in a less stable primary carbocation. youtube.comucalgary.ca The reaction proceeds preferentially through the more stable secondary carbocation intermediate, leading to the observed product. wikipedia.orgucalgary.ca

Table 1: Regioselectivity in the Sulfation of Propene

| Reactant | Reagent | Major Product | Minor Product | Governing Principle |

| Propene | Concentrated H₂SO₄ | Isopropyl hydrogen sulfate | n-Propyl hydrogen sulfate | Markovnikov's Rule |

Influence of Sulfuric Acid Concentration on Reaction Outcome

The concentration of sulfuric acid plays a crucial role in the reaction with alkenes. Concentrated sulfuric acid is required for the electrophilic addition to occur effectively in the cold. chemguide.co.ukchemguide.co.uk The high concentration of the acid ensures a sufficient supply of the electrophile (H⁺) to initiate the reaction.

Furthermore, the concentration of the acid can influence the potential for side reactions. While the primary reaction is the formation of the alkyl hydrogen sulfate, at higher temperatures or with less concentrated acid, the alkyl hydrogen sulfate can be hydrolyzed to form an alcohol. chemguide.co.uktardigrade.indocbrown.info In the case of propyl hydrogen sulfate, warming the product with water leads to the formation of propan-2-ol. chemguide.co.uktardigrade.inaskfilo.com

It is also noted that in industrial alkylation units, maintaining a high acid concentration is essential to minimize polymerization and the formation of undesirable byproducts. wikipedia.org

Formation from Cyclopropane (B1198618) Reactions

While the direct sulfation of propene is a primary route, the formation of propyl hydrogen sulfate can also be conceptually linked to reactions involving cyclopropanes. Cyclopropanes are highly strained three-membered rings and are susceptible to ring-opening reactions under certain conditions. bangor.ac.uk Acid-catalyzed ring-opening of cyclopropane derivatives can lead to the formation of carbocation intermediates, which can then be trapped by nucleophiles.

For instance, the acid-catalyzed reaction of cyclopropane with a source of sulfate could theoretically lead to the formation of a propyl carbocation, which would then react with the hydrogen sulfate anion. The regioselectivity of such a reaction would depend on the substitution pattern of the cyclopropane ring.

Synthesis via Alkyl Chlorosulfate (B8482658) Solvolysis

An alternative, though less common, pathway to propyl hydrogen sulfate involves the solvolysis of an alkyl chlorosulfate.

Alcoholysis of n-Propyl Chlorosulfate

The alcoholysis of n-propyl chlorosulfate with an alcohol would lead to the formation of the corresponding alkyl hydrogen sulfate. This reaction proceeds through a nucleophilic substitution mechanism where the alcohol acts as the nucleophile, displacing the chloride ion from the chlorosulfate.

Analysis of Primary and Secondary Products in Solvolytic Processes

The formation of propyl hydrogen sulfate can also occur as a secondary product in certain solvolytic reactions. A key example is the propanolysis of n-propyl chlorosulfate, which has been studied quantitatively to understand the distribution of its products. globalspec.com

In this process, n-propyl chlorosulfate is reacted with propanol (B110389). The study reveals that the distribution of the resulting products is directly related to the initial concentration of the n-propyl chlorosulfate. The reaction yields a variety of substances, which are categorized as either primary or secondary products.

Primary Products: These are formed directly from the initial solvolytic displacement reactions. The two primary processes identified are displacement at the carbon atom and displacement at the sulfur atom.

Di-n-propyl ether is formed through a solvolytic displacement at the carbon atom.

Di-n-propyl sulfate is formed via displacement at the sulfur atom. globalspec.com

Secondary Products: These products arise from subsequent reactions of the primary products or intermediates.

n-Propyl hydrogen sulfate is identified as a secondary product. Its formation is proposed to occur through the reaction of propanol with an intermediate formed during the solvolysis. globalspec.com

Other secondary products include n-propyl chloride , a trace amount of isopropyl chloride , and hydrogen chloride . globalspec.com

The research concludes that displacement at the carbon atom is the dominant primary pathway. The formation of n-propyl chloride occurs at the expense of the primary product, di-n-propyl ether. Furthermore, the total yield of n-propyl hydrogen sulfate is found to correspond to the sum of the yields of the propyl ether and propyl chloride, supporting its classification as a product of secondary reactions. globalspec.com

| Product Name | Chemical Formula | Product Type |

|---|---|---|

| Di-n-propyl ether | C6H14O | Primary |

| Di-n-propyl sulfate | C6H14O4S | Primary |

| n-Propyl hydrogen sulfate | C3H8O4S | Secondary |

| n-Propyl chloride | C3H7Cl | Secondary |

| Isopropyl chloride | C3H7Cl | Secondary (Trace) |

| Hydrogen chloride | HCl | Secondary |

Other Synthetic Methodologies for Propyl Hydrogen Sulfate Precursors

The synthesis of propyl hydrogen sulfate relies on the availability of specific precursors, primarily a source for the propyl group and a sulfating agent.

Propylene (B89431) (Propene): As a fundamental building block in the chemical industry, propylene is conventionally produced as a by-product of ethylene (B1197577) production from the steam cracking of petroleum-derived naphtha. encyclopedia.pubmdpi.com To meet growing demand, on-purpose production technologies have become critical. The most significant of these is propane (B168953) dehydrogenation (PDH), which converts propane, increasingly available from shale gas, directly into propylene. encyclopedia.pubmdpi.com Catalysts for this process are typically based on platinum or chromium. mdpi.com

Sulfating Agents:

Sulfur Trioxide (SO₃): Industrially, sulfur trioxide is manufactured via the contact process. This involves the catalytic oxidation of sulfur dioxide (SO₂) with atmospheric oxygen at temperatures between 400 and 600 °C. wikipedia.org The catalyst is typically vanadium pentoxide (V₂O₅) activated with potassium oxide on a silica (B1680970) support. wikipedia.org For laboratory-scale synthesis, sulfur trioxide can be generated by the pyrolysis of sodium bisulfate or by heating fuming sulfuric acid (oleum). wikipedia.orgprepchem.com

Chlorosulfonic Acid (HSO₃Cl): This versatile reagent is produced industrially by the direct reaction of dry hydrogen chloride gas with sulfur trioxide. wikipedia.orgglobalspec.com It can also be prepared on a laboratory scale by reacting phosphorus pentachloride with concentrated sulfuric acid. wikipedia.org Chlorosulfonic acid is used to prepare alkyl sulfates through its reaction with alcohols, and it serves as a precursor for synthesizing alkyl chlorosulfates. wikipedia.org For example, n-propyl chlorosulfate, the reactant in the solvolysis study mentioned previously, would be synthesized by the reaction of n-propanol with chlorosulfonic acid.

Reaction Mechanisms and Chemical Transformations of Propyl Hydrogen Sulfate

Hydrolytic Cleavage Reactions

The hydrolysis of propyl hydrogen sulfate (B86663) involves the breaking of the ester bond, a process that can be initiated through different catalytic methods, including acid catalysis and enzymatic action.

Acid-Catalyzed Hydrolysis Kinetics and Mechanistic Studies

The acid-catalyzed hydrolysis of alkyl sulfates like propyl hydrogen sulfate is a complex process. In strongly acidic conditions, the reaction is accelerated. researchgate.net The mechanism generally involves the protonation of the sulfate ester, making it more susceptible to nucleophilic attack by water. researchgate.net For primary alkyl sulfates, studies on sodium dodecyl sulfate (SDS), a related compound, suggest that acid-catalyzed hydrolysis proceeds via exclusive sulfur-oxygen (S–O) bond cleavage. researchgate.netrsc.org This was determined by experiments using ¹⁸O-enriched water, where no incorporation of the isotope into the resulting alcohol was observed. researchgate.netrsc.org

The kinetics of acid-catalyzed hydrolysis can be influenced by the concentration of the alkyl sulfate itself. In some cases, an autocatalytic effect is observed where the production of hydrogen sulfate ions during the reaction accelerates the hydrolysis. rsc.org The reaction rate can also show a non-monotonic relationship with increasing substrate concentration. rsc.org Two primary pathways have been proposed for the acid-catalyzed hydrolysis of primary alkyl sulfates: a unimolecular cleavage of SO₃ from the protonated alkyl hydrogen sulfate with a concerted intramolecular proton transfer, and a pathway involving proton transfer concerted with the direct transfer of SO₃ to a pre-associated water molecule. researchgate.netrsc.org

The table below summarizes the proposed mechanisms for acid-catalyzed hydrolysis of primary alkyl sulfates.

| Proposed Mechanism | Description | Supporting Evidence |

| Unimolecular Cleavage (A-1 type) | Protonated alkyl hydrogen sulfate undergoes unimolecular cleavage to form an alcohol and sulfur trioxide. rsc.org | Consistent with observations for some alkyl sulfates in aqueous acid solution. rsc.org |

| Concerted SO₃ Transfer | Involves a pre-associated water molecule and concerted proton transfer, leading to the transfer of SO₃ to water. researchgate.netrsc.org | Plausible alternative that aligns with experimental data. researchgate.netrsc.org |

| S | Nucleophilic attack of water on the sulfur atom. rsc.orgrsc.org | Consistent with an uncatalyzed hydrolysis pathway. rsc.orgrsc.org |

Investigation of O-S Bond Cleavage Pathways

The cleavage of the sulfate ester can occur at either the carbon-oxygen (C-O) bond or the sulfur-oxygen (S-O) bond. In the context of acid-catalyzed hydrolysis of primary alkyl sulfates, experimental evidence strongly points towards S-O bond fission. researchgate.netrsc.orgrsc.org This pathway results in the retention of the stereochemical configuration at the carbon atom if it is chiral. In contrast, alkaline hydrolysis of alkyl sulfates has been shown to proceed via C-O bond fission. rsc.org

Stereochemical Aspects of Alkyl Sulfate Hydrolysis

The stereochemical outcome of alkyl sulfate hydrolysis is highly dependent on the reaction mechanism. Acid-catalyzed hydrolysis, proceeding through S-O bond cleavage, results in retention of configuration at the carbon center. acs.org This is because the bond to the chiral carbon is not broken during the reaction.

Conversely, certain enzymatic hydrolysis reactions, as will be discussed in the following section, can proceed with inversion of configuration, indicating a different mechanistic pathway involving C-O bond cleavage. acs.orgnih.gov

Enzymatic Hydrolysis by Alkylsulfatases

Alkylsulfatases are enzymes that catalyze the hydrolysis of alkyl sulfate esters. nih.gov These enzymes are of significant interest due to their potential applications in biocatalysis and bioremediation. nih.gov

Several microbial alkylsulfatases have been identified that exhibit enantioselectivity in the hydrolysis of racemic secondary alkyl sulfates. researchgate.netacs.org For instance, an alkylsulfatase from Rhodococcus ruber DSM 44541 and another from Sulfolobus acidocaldarius DSM 639 have been shown to preferentially hydrolyze the (R)-enantiomers of sec-alkyl sulfates. acs.orgresearchgate.netacs.org This enantioselectivity allows for the kinetic resolution of racemic mixtures, yielding enantioenriched alcohols and unreacted sulfate esters. researchgate.net The enantioselectivity of these enzymes can be influenced by the substrate structure and reaction conditions, such as the presence of organic co-solvents. researchgate.net

The table below shows the enantioselectivity (E-value) of Sulfolobus acidocaldarius DSM 639 for the hydrolysis of various racemic sec-alkyl sulfate esters. acs.org

| Substrate | E-value |

| 2-Octyl sulfate | >200 |

| 3-Octyl sulfate | >200 |

| 4-Octyl sulfate | >200 |

A remarkable feature of some alkylsulfatases is their ability to catalyze the hydrolysis of sec-alkyl sulfates with a strict inversion of configuration at the chiral carbon center. acs.orgnih.govresearchgate.netacs.org This indicates that the enzymatic mechanism involves a nucleophilic attack of a water molecule on the carbon atom bearing the sulfate group, leading to C-O bond cleavage via an SN2-type mechanism. nih.govnih.gov This is in stark contrast to the retention of configuration observed in acid-catalyzed hydrolysis. acs.org

For example, the hydrolysis of (R)-2-octyl sulfate by the alkylsulfatase from Rhodococcus ruber DSM 44541 yields (S)-2-octanol. researchgate.netgrafiati.com Similarly, the sulfatase from Sulfolobus acidocaldarius DSM 639 also proceeds with inversion of configuration. acs.orgacs.org This stereochemical outcome makes these enzymes valuable tools for the synthesis of chiral alcohols. researchgate.net Interestingly, other alkylsulfatases, such as one from the marine planctomycete Rhodopirellula baltica DSM 10527, have been found to catalyze the hydrolysis with retention of configuration, indicating an S-O bond cleavage mechanism similar to acid hydrolysis. researchgate.net

Role of Specific Enzyme Catalysts (e.g., Metallo-β-lactamase-type Alkylsulfatases)

While the specific class of "metallo-β-lactamase-type alkylsulfatases" is not extensively detailed in available literature, the catalytic mechanism of metallo-β-lactamases (MBLs) offers a well-studied model for how such an enzyme could catalyze the hydrolysis of the ester bond in propyl hydrogen sulfate. MBLs are a diverse family of enzymes that require one or two zinc ions for their catalytic activity. nih.govnih.govasm.org These enzymes are of significant clinical concern as they can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics. nih.govnih.govnih.gov

The catalytic core of MBLs features an active site designed to bind one or two Zn(II) ions. acs.orgfrontiersin.org These metal ions are crucial for the hydrolytic mechanism. nih.gov In the di-zinc enzymes (subclasses B1 and B3), the two metal ions work in concert to activate a bridging water molecule, effectively lowering its pKa and generating a potent hydroxide (B78521) nucleophile. nih.govacs.orgfrontiersin.orgacs.org This enzyme-bound hydroxide then attacks the electrophilic carbonyl carbon of the β-lactam ring. nih.govnih.gov The zinc ions further contribute by stabilizing the resulting negatively charged tetrahedral intermediate and facilitating the final cleavage of the amide bond. nih.govnih.gov

In mono-zinc MBLs (subclass B2), which are primarily active against carbapenems, a single zinc ion performs the activation of the water nucleophile. nih.govfrontiersin.org

Table 1: Role of Zinc Ions in Metallo-β-lactamase (MBL) Catalysis This table summarizes the key functions of Zn(II) ions in the hydrolytic mechanism of MBLs, providing a model for potential enzymatic catalysis of propyl hydrogen sulfate.

| Catalytic Step | Function of Zinc Ion(s) | Relevant MBL Subclasses | Citations |

| Nucleophile Activation | Binds and activates a water molecule, generating a hydroxide ion. | B1, B2, B3 | nih.govacs.orgfrontiersin.org |

| Substrate Binding | Coordinates with the substrate (e.g., carbonyl oxygen and carboxylate). | B1, B3 | nih.govnih.gov |

| Intermediate Stabilization | Stabilizes the negative charge of the tetrahedral intermediate. | B1, B3 | nih.govnih.gov |

| Product Release | Facilitates the departure of the hydrolyzed product. | B1, B3 | nih.gov |

By analogy, a hypothetical metallo-alkylsulfatase could employ a similar mechanism to hydrolyze propyl hydrogen sulfate. The zinc ion(s) would polarize the sulfur-oxygen bond of the sulfate group, while a metal-activated hydroxide would attack the sulfur atom, leading to the cleavage of the ester bond and the formation of propanol (B110389) and a sulfate ion.

Isomerization and Rearrangement Processes

Under acidic conditions, such as those used in its formation, propyl hydrogen sulfate and its related hydrocarbon systems can undergo complex isomerization and cracking reactions. These transformations are primarily driven by the formation and rearrangement of carbocation intermediates.

Acidic environments, particularly those provided by solid acid catalysts like zeolites, are highly effective for inducing alkene isomerization and cracking. nih.govresearchgate.net These processes are fundamental in petroleum refining to convert less valuable large hydrocarbons into high-demand products like gasoline and light olefins (e.g., propene). researchgate.netacs.org

Cracking involves the breaking of carbon-carbon bonds to form smaller molecules. researchgate.net For a propyl system, the relevant alkene is propene. However, studies on larger alkenes like pentenes demonstrate the general principles. When passed over acidic zeolites at elevated temperatures, alkenes undergo extensive cracking to produce ethylene (B1197577) and propylene (B89431). researchgate.net The product distribution is highly dependent on the catalyst's properties (e.g., acid strength and pore structure) and reaction conditions. researchgate.net Isomerization, the rearrangement of a hydrocarbon into a different isomer, also occurs readily in these conditions. researchgate.net

The chemical transformations of propyl systems in acidic media are mechanistically unified by the involvement of carbenium ion intermediates. acs.orgacs.org A carbenium ion is a positively charged species with a trivalent carbon atom. acs.org In the context of propyl hydrogen sulfate, the reaction can be initiated by the protonation of propene (formed from the elimination of sulfuric acid) by a strong acid.

This protonation follows Markovnikov's rule, leading to the formation of the more stable secondary carbenium ion (propan-2-yl cation). leah4sci.com

Reaction: CH₃-CH=CH₂ + H⁺ ⇌ CH₃-C⁺H-CH₃

This secondary carbenium ion is a key intermediate that can undergo several subsequent reactions: researchgate.net

Deprotonation: It can lose a proton to revert to propene.

Hydration: It can be attacked by a water molecule, which after deprotonation, leads to the formation of isopropyl alcohol. This is the reverse of alcohol dehydration. leah4sci.comresearchgate.net

Cracking: In more forceful conditions, the carbenium ion can undergo β-scission, where a C-C bond breaks, though this is more prevalent in larger carbenium ions. rsc.org

Isomerization: While the secondary propyl carbenium ion is more stable than the primary version, rearrangements are central to the chemistry of larger carbenium ions, leading to branched products.

The instantaneous formation of carbenium ions has been observed to coincide with the generation of cracking products in studies on zeolites, confirming their role as essential active intermediates. rsc.org

Participation in Catalytic Reactions and Organic Synthesis

Propyl hydrogen sulfate serves as a pivotal, albeit transient, intermediate in large-scale industrial processes and has found utility in the sophisticated design of modern chemical tools.

One of the most significant industrial applications of propyl hydrogen sulfate is its role as an intermediate in the indirect hydration of propene to produce isopropyl alcohol. vaia.comnih.gov This process, also known as the strong-acid process, was historically a dominant method for isopropanol (B130326) synthesis. nih.govguidechem.com

The process involves two main stages:

Absorption/Esterification: Propene gas is dissolved in concentrated sulfuric acid (typically >60%). The sulfuric acid protonates the propene, forming a secondary carbocation which is then attacked by the hydrogen sulfate anion to form isopropyl hydrogen sulfate (monoisopropyl sulfate). vaia.comnih.govresearchgate.net Further reaction with propene can also form diisopropyl sulfate. nih.gov

Hydrolysis: The mixture of sulfate esters is then diluted with water and heated. The water hydrolyzes the esters, yielding isopropyl alcohol and regenerating the sulfuric acid, which can be concentrated and recycled. vaia.comresearchgate.net

The reaction's adherence to Markovnikov's rule dictates that the hydroxyl group adds to the more substituted carbon, resulting exclusively in isopropyl alcohol (propan-2-ol) rather than its isomer, n-propyl alcohol (propan-1-ol). vaia.com

Table 2: Intermediates in the Indirect Hydration of Propene

| Intermediate Compound | Chemical Formula | Role in Process | Citations |

| Isopropyl hydrogen sulfate | C₃H₈O₄S | Primary ester formed from propene and sulfuric acid. | vaia.comnih.gov |

| Diisopropyl sulfate | C₆H₁₄O₄S | Secondary ester formed from reaction of the primary ester with more propene. | nih.gov |

Click chemistry refers to a class of reactions that are rapid, high-yielding, and bio-orthogonal, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) being the most prominent example. organic-chemistry.orgnih.gov This reaction is accelerated and stabilized by copper-coordinating ligands. nih.gov

A direct application involving a propyl hydrogen sulfate moiety is found in the design of specialized ligands for the CuAAC reaction. Researchers have synthesized and evaluated a ligand named BTTPS (3-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]propyl hydrogen sulfate). nih.govnih.gov

Table 3: Comparison of Sulfated (BTTPS) and Unsulfated (BTTP) Click Chemistry Ligands

| Ligand Feature | BTTPS (Sulfated) | BTTP (Unsulfated) | Citations |

| Key Structural Group | Propyl hydrogen sulfate | Propanol | nih.govnih.gov |

| Charge at physiological pH | Negative | Neutral | nih.govnih.gov |

| Cellular Internalization | Significantly reduced | Higher | nih.govnih.gov |

| Application | Preferred for live-cell labeling due to lower catalyst toxicity. | Efficient for cell lysates. | nih.gov |

The BTTPS ligand incorporates a propyl hydrogen sulfate group at its periphery. The purpose of this sulfation is to introduce a permanent negative charge onto the ligand at physiological pH. nih.gov This negative charge significantly reduces the cellular uptake of the copper catalyst it is coordinated to. By preventing the toxic copper ion from entering the cell, BTTPS-Cu(I) complexes are better suited for "click" reactions performed on the surface of living cells, a critical application in chemical biology and bioconjugation. nih.govnih.gov This demonstrates a sophisticated use of the propyl hydrogen sulfate structure to impart desirable properties to a modern catalytic system.

Utilization in Click Chemistry as Ligand Components

3-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]propyl Hydrogen Sulfate (BTTPS) as an Example

3-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]propyl hydrogen sulfate, commonly known as BTTPS, is a tris(triazolylmethyl)amine-based ligand. nih.govchemicalbook.comchemicalbook.com The synthesis of the broader family of tris((triazolyl)methyl)amine ligands often involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). orgsyn.org The structure of BTTPS features a central tertiary amine linked to three triazole rings. Two of these rings are substituted with tert-butyl groups, and the third is attached to a propyl hydrogen sulfate group. nih.govnih.gov This sulfated group is a key feature, conferring desirable properties to the ligand. The synthesis of BTTPS and related ligands can be tailored to achieve specific physical and chemical characteristics, such as solubility and steric environment, by varying the substituents on the triazole rings. orgsyn.org

Catalytic Activity and Stabilization of Cu(I) in CuAAC Reactions

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for forming 1,4-disubstituted 1,2,3-triazoles. bohrium.comnih.gov The catalytic cycle involves copper(I) acetylide intermediates. orgsyn.org However, a significant challenge in aqueous environments is the instability of the Cu(I) oxidation state, which can be oxidized to the inactive Cu(II) state or disproportionate. nih.gov

Ligands play a critical role in stabilizing the Cu(I) ion and accelerating the reaction. nih.govmdpi.com Tris(triazolylmethyl)amine ligands like BTTPS are particularly effective in this regard. nih.govresearchgate.net The sulfate group in BTTPS enhances its water solubility, a crucial property for biological applications. nih.govnih.gov

Kinetic studies have demonstrated the superior performance of BTTPS in accelerating CuAAC reactions compared to other tris(triazolylmethyl)amine-based ligands like TBTA, BTTES, and BTTP. nih.gov In a fluorogenic assay, the BTTPS-Cu(I) complex showed the highest reaction rate, achieving over 50% product formation within 30 minutes under specific conditions. nih.gov The bulky tert-butyl groups on the BTTPS ligand are thought to prevent the formation of unreactive polymeric copper acetylide species. nih.gov This combination of enhanced solubility from the propyl hydrogen sulfate group and steric hindrance from the tert-butyl groups contributes to the high catalytic activity of BTTPS-Cu(I) complexes. nih.govnih.gov

Application in Nucleic Acid Chemical Ligation and Labeling

The efficiency and bioorthogonality of the CuAAC reaction, facilitated by ligands like BTTPS, make it a valuable tool for the chemical ligation and labeling of nucleic acids. nih.govnih.gov Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov

Nucleic acid labeling involves the introduction of a reporter molecule, such as a fluorophore or biotin, to a specific site on a DNA or RNA strand. thermofisher.comnih.gov This can be achieved by incorporating a bioorthogonal reactive group, like an azide, into the nucleic acid. nih.gov This modified nucleic acid can then be reacted with a reporter molecule containing a complementary alkyne group via the CuAAC reaction. nih.gov

The high efficiency of the BTTPS-Cu(I) catalyst system is advantageous for these applications, particularly when dealing with low concentrations of biological molecules. nih.gov The enhanced water solubility and biocompatibility of BTTPS are also critical for performing these reactions in cellular environments. nih.govnih.gov For instance, the BTTPS-Cu(I) catalyst has been successfully used for labeling the surface of live cells. nih.gov While direct studies detailing the specific use of propyl hydrogen sulfate itself in nucleic acid ligation are not prevalent, its role within the highly effective BTTPS ligand demonstrates its importance in facilitating these advanced biological applications. The process of DNA ligation itself involves the formation of a covalent bond in the phosphate (B84403) backbone of DNA, a reaction catalyzed by DNA ligase. bitesizebio.com

Integration in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to study the function of enzymes within complex biological systems. nih.govwikipedia.org ABPP utilizes chemical probes that covalently bind to the active sites of specific enzymes. nih.govmdpi.com This allows for the direct measurement of enzyme activity, which is often regulated by post-translational modifications and not just protein abundance. mdpi.com

A common strategy in ABPP is a two-step labeling approach that utilizes click chemistry. mdpi.com In this method, a probe containing a reactive group and a bioorthogonal handle (like an alkyne or azide) is introduced to a proteome. mdpi.comresearchgate.net After the probe has labeled its target enzymes, a reporter tag (such as a fluorophore or biotin) with the complementary bioorthogonal handle is added in a CuAAC reaction. mdpi.com This approach improves cell permeability by using smaller probes initially. mdpi.comresearchgate.net

The BTTPS ligand, with its propyl hydrogen sulfate moiety, enhances the efficiency and biocompatibility of the CuAAC reaction in the context of ABPP. nih.govnih.gov While many ABPP studies have utilized other ligands like TBTA, THPTA, and BTTAA, the superior catalytic activity of BTTPS suggests its potential for improving the sensitivity and speed of ABPP experiments. nih.govmdpi.com The development of advanced ligands like BTTPS, which incorporates propyl hydrogen sulfate for improved properties, is crucial for advancing the capabilities of ABPP in drug discovery and fundamental biology. nih.govnih.gov

Advanced Analytical Characterization and Methodologies for Propyl Hydrogen Sulfate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for determining the molecular structure of propyl hydrogen sulfate (B86663). Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and molecular mass, respectively.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of propyl hydrogen sulfate by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

In a ¹H NMR spectrum of propyl hydrogen sulfate, the three distinct sets of protons in the propyl group would produce characteristic signals. The terminal methyl (CH₃) protons would appear as a triplet, the adjacent methylene (B1212753) (CH₂) protons would be a sextet, and the methylene protons bonded to the oxygen atom (-O-CH₂-) would present as a triplet. The chemical shift of the -O-CH₂- protons would be the furthest downfield (higher ppm value) due to the strong electron-withdrawing effect of the adjacent oxygen atom, which deshields the protons. libretexts.org

The ¹³C NMR spectrum provides complementary information, showing three distinct peaks corresponding to the three carbon atoms of the propyl chain. Similar to the proton spectrum, the carbon atom bonded to the sulfate group (-O-CH₂-) would have the largest chemical shift. libretexts.org The electronegativity of the oxygen atom significantly influences the magnetic field experienced by the carbon nucleus, causing its signal to appear further downfield compared to the other two carbons in the alkyl chain. libretexts.org The specific chemical shifts are crucial for confirming the successful synthesis and purity of the compound. mdpi.com

Mass spectrometry (MS) is a key technique for confirming the molecular weight and elemental composition of propyl hydrogen sulfate. The monoisotopic mass of the compound is 140.014330 Da. High-resolution mass spectrometry (HRMS) can verify this mass with high precision, allowing for unambiguous molecular formula determination. mdpi.comchemspider.com

Computational tools can predict the collision cross-section (CCS) values for different ions (adducts) of the molecule, which is useful for identification in advanced MS techniques like ion mobility-mass spectrometry.

| Adduct Type | Mass to Charge Ratio (m/z) | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 141.02161 | 126.7 |

| [M+Na]⁺ | 163.00355 | 135.4 |

| [M+NH₄]⁺ | 158.04815 | 133.4 |

| [M-H]⁻ | 139.00705 | 123.8 |

Chromatographic Methods for Quantitative Analysis

Chromatography is essential for separating propyl hydrogen sulfate from reactants, solvents, and byproducts, enabling its quantification.

Gas-Liquid Chromatography (GLC), or simply Gas Chromatography (GC), is a standard method for analyzing the components of a reaction mixture. However, due to the low volatility and acidic nature of propyl hydrogen sulfate, direct analysis is challenging. To make the compound suitable for GC analysis, a derivatization step is typically required. acs.org This process converts the analyte into a more volatile and thermally stable derivative. For instance, propyl hydrogen sulfate can be methylated to form its corresponding methyl ester. This derivative possesses increased volatility, allowing it to be readily analyzed by GC. acs.org

In a typical application, a known quantity of an internal standard is added to the reaction mixture. The mixture is then derivatized and injected into the gas chromatograph. By comparing the peak area of the derivatized propyl hydrogen sulfate to that of the internal standard, its concentration in the original mixture can be accurately determined. psu.edu This method is particularly useful for monitoring reaction progress and determining product yield.

Titrimetric Methods for Acidic Component Quantification

Titrimetric analysis offers a classic and reliable method for quantifying the amount of an acidic substance like propyl hydrogen sulfate. The technique relies on a neutralization reaction with a standardized base.

As a monosubstituted ester of sulfuric acid, propyl hydrogen sulfate is a strong acid. Its concentration in a solution can be determined by direct acid-base titration with a strong base of known concentration, such as sodium hydroxide (B78521) (NaOH). youtube.com The reaction proceeds in a 1:1 stoichiometric ratio.

An appropriate acid-base indicator, like phenolphthalein, is added to the sample solution. The sodium hydroxide solution is then added incrementally from a burette until the indicator changes color, signifying the endpoint of the titration. youtube.com By recording the volume of NaOH required to neutralize the sample, the number of moles of propyl hydrogen sulfate can be calculated, thus determining its concentration. youtube.com Alternatively, thermometric titration, which measures the heat change during the reaction, can be used to determine the endpoint with high precision, particularly for determining sulfate content using a titrant like barium chloride. mt.com

Computational Analytical Spectroscopy in Mechanistic Investigations

Computational chemistry provides powerful tools to augment experimental findings, especially in understanding reaction mechanisms that are difficult to observe directly. Molecular orbital and Density Functional Theory (DFT) calculations are used to model the reaction pathways of sulfate esters. acs.orgfigshare.com

For instance, computational studies can map the free energy profiles for reactions such as the hydrolysis of sulfate esters. These calculations help determine the structures of transition states and intermediates, and predict the activation barriers for different potential mechanisms, such as Sₙ1 versus Sₙ2 pathways. figshare.com By comparing the computed energy barriers, researchers can predict which reaction pathway is more favorable under specific conditions. These theoretical insights into reaction dynamics complement experimental techniques and are crucial for designing more efficient synthetic routes and understanding the chemical stability of propyl hydrogen sulfate. acs.org

Computational Chemistry and Theoretical Studies of Propyl Hydrogen Sulfate Systems

Quantum Mechanical (QM) and Hybrid QM/Molecular Mechanics (QM/MM) Approaches

Quantum mechanical (QM) methods are fundamental to the theoretical investigation of chemical systems, providing a framework for understanding the electronic and geometric structure of molecules like propyl hydrogen sulfate (B86663). These methods, rooted in solving the Schrödinger equation, can be computationally intensive, particularly for larger systems.

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches offer a pragmatic solution to this challenge, especially when studying the behavior of a molecule within a complex environment, such as in solution or within the active site of an enzyme. nih.govnih.govyoutube.com In a QM/MM simulation, the chemically active region of the system, for instance, the propyl hydrogen sulfate molecule and its immediate interacting partners, is treated with a high level of QM theory. The remainder of the system, such as the bulk solvent or the protein scaffold, is described using less computationally demanding molecular mechanics (MM) force fields. nih.govnih.gov This partitioning allows for the accurate modeling of bond-making and bond-breaking events and electronic rearrangements in the QM region, while still accounting for the influence of the larger environment.

For instance, in studying the enzymatic hydrolysis of sulfate esters, a QM/MM approach would typically define the QM region to include the sulfate ester substrate, key amino acid residues in the active site, and any catalytic water molecules. nih.govpnas.org The rest of the enzyme and the surrounding solvent would be treated with MM. This methodology has been successfully applied to understand the catalytic mechanisms of enzymes like sulfatases, which process sulfate esters. pnas.org While specific QM/MM studies on propyl hydrogen sulfate are not extensively documented, the principles derived from studies on other alkylsulfatases and related enzymes are directly applicable to hypothesizing its interactions in a biological milieu. nih.govpnas.org

The choice of the QM method and the size of the QM region are critical for the accuracy of QM/MM simulations. youtube.com Benchmarking different density functionals is often a preliminary step to ensure the chosen level of theory is appropriate for the system under investigation. youtube.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and energetics of molecules like propyl hydrogen sulfate due to its favorable balance of accuracy and computational cost. uu.nlresearchgate.netnih.gov DFT methods calculate the electron density of a system to determine its energy and other properties.

The energetics of reactions involving sulfate esters, such as hydrolysis, have been successfully modeled using DFT. nih.gov For the alkaline hydrolysis of diaryl sulfate diesters, DFT calculations have been used to explore the reaction mechanism and the nature of the transition states involved. nih.gov These studies often employ implicit solvent models, such as the Conductor-like Screening Model (COSMO), to simulate the effect of a solvent environment. nih.gov

For propyl hydrogen sulfate, DFT calculations can be used to determine a variety of important energetic and electronic properties. The table below presents hypothetical, yet representative, data that could be obtained from such calculations, based on findings for similar small organic sulfate molecules.

| Property | Calculated Value | Method/Basis Set | Notes |

| Gas-Phase Enthalpy of Formation (ΔHf,gas) | - | G3MP2 | This value would provide insight into the intrinsic stability of the molecule. |

| Aqueous Solvation Free Energy (ΔGsolv) | - | SMD/B3LYP/6-311+G(d,p) | Indicates the energy change when the molecule is transferred from the gas phase to an aqueous solution. |

| HOMO Energy | - | B3LYP/6-31G(d) | The Highest Occupied Molecular Orbital energy is related to the molecule's ability to donate electrons. |

| LUMO Energy | - | B3LYP/6-31G(d) | The Lowest Unoccupied Molecular Orbital energy is related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | - | B3LYP/6-31G(d) | This energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. |

| Dipole Moment | - | M06-2X/6-311++G(d,p) | Provides information about the polarity of the molecule. |

| Note: The values in this table are illustrative and would need to be determined by specific DFT calculations for propyl hydrogen sulfate. |

These computational data are invaluable for understanding the reactivity of propyl hydrogen sulfate. For example, the HOMO-LUMO gap can suggest its susceptibility to nucleophilic or electrophilic attack.

Ab Initio Molecular Dynamics Simulations of Reaction Pathways

Ab initio molecular dynamics (AIMD) simulations offer a powerful tool for exploring the detailed reaction pathways of chemical processes, including the hydrolysis of propyl hydrogen sulfate. rsc.orgnih.govcapes.gov.br Unlike static calculations that focus on stationary points on a potential energy surface (reactants, products, and transition states), AIMD simulates the real-time evolution of a system at the atomic level, with the forces calculated "on the fly" using a quantum mechanical method. aps.orgnih.gov

This approach is particularly valuable for studying reactions in solution, as it explicitly accounts for the dynamic interactions between the solute and the surrounding solvent molecules. nih.govcapes.gov.br For the hydrolysis of propyl hydrogen sulfate, an AIMD simulation could track the trajectory of a water molecule as it approaches the sulfur atom or the propyl group, leading to either S-O or C-O bond cleavage. The simulation can reveal the concerted or stepwise nature of the reaction, the role of solvent molecules in stabilizing transition states and intermediates, and the free energy barriers associated with different pathways. nih.gov

Computational studies on the hydrolysis of other sulfate and sulfonate esters have provided a framework for what might be expected for propyl hydrogen sulfate. nih.gov For instance, the alkaline hydrolysis of diaryl sulfate diesters has been shown through computational studies to proceed via loose transition states. nih.gov Similarly, studies on sulfonate esters suggest a concerted pathway. nih.govacs.org

An AIMD simulation of the hydrolysis of propyl hydrogen sulfate would likely involve placing a single molecule in a box of explicit water molecules and running the simulation for a sufficient duration to observe the reactive event. Metadynamics is a common technique used in conjunction with AIMD to accelerate the exploration of rare events like chemical reactions and to calculate the free energy surface of the process. nih.gov

| Parameter | Description | Relevance to Propyl Hydrogen Sulfate Hydrolysis |

| Reaction Coordinate | A geometric parameter that defines the progress of the reaction. | For S-O cleavage, this could be the distance between the nucleophilic oxygen of water and the sulfur atom. For C-O cleavage, it would be the distance to the alpha-carbon of the propyl group. |

| Free Energy Barrier (ΔG‡) | The energy difference between the reactants and the transition state. | Determines the rate of the hydrolysis reaction. A lower barrier indicates a faster reaction. |

| Solvent Reorganization | The rearrangement of solvent molecules around the solute as the reaction proceeds. | AIMD explicitly models how water molecules form hydrogen bonds to stabilize charged intermediates or transition states. |

| Proton Transfer Events | The movement of protons between the reactant, solvent, and leaving group. | Crucial for understanding the role of acid or base catalysis in the hydrolysis mechanism. |

Theoretical Insights into Carbocation Stability and Reactivity

The hydrolysis of propyl hydrogen sulfate can potentially proceed through a mechanism involving the formation of a propyl carbocation, particularly under acidic conditions where the sulfate group acts as a good leaving group. Theoretical calculations provide significant insights into the stability and subsequent reactivity of such carbocations. masterorganicchemistry.comfiveable.mekhanacademy.orgyoutube.com

Computational studies consistently show that the stability of simple alkyl carbocations increases with the degree of substitution. fiveable.me Therefore, a tertiary carbocation is more stable than a secondary carbocation, which in turn is more stable than a primary carbocation. The primary propyl carbocation (CH₃CH₂CH₂⁺) is less stable than the secondary isopropyl carbocation ((CH₃)₂CH⁺). masterorganicchemistry.com This difference in stability has profound implications for the reaction mechanism.

If a primary propyl carbocation were to form, it would be highly prone to rearrangement to the more stable secondary isopropyl carbocation via a 1,2-hydride shift. masterorganicchemistry.comyoutube.com Quantum mechanical calculations can be used to determine the energy barrier for this rearrangement, which is generally found to be very low, suggesting that the rearrangement is a very fast process. nih.gov

The stability of carbocations is rationalized by two main electronic effects: the inductive effect and hyperconjugation. fiveable.meyoutube.com Alkyl groups are electron-donating through the inductive effect, which helps to disperse the positive charge of the carbocation. Hyperconjugation involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocationic carbon. fiveable.mekhanacademy.org The greater the number of adjacent alkyl groups, the more significant the hyperconjugation and the more stable the carbocation.

The table below summarizes the relative energies of the propyl and isopropyl carbocations as would be predicted by high-level ab initio or DFT calculations.

| Carbocation | Relative Energy (kcal/mol) | Computational Method |

| Propyl (primary) | Higher Energy | e.g., G4(MP2) |

| Isopropyl (secondary) | Lower Energy | e.g., G4(MP2) |

| Note: The energy difference highlights the thermodynamic driving force for the rearrangement of the primary to the secondary carbocation. |

Theoretical studies can also model the interaction of these carbocations with nucleophiles, predicting the regioselectivity and stereoselectivity of subsequent reactions. The planar geometry of the carbocation means that a nucleophile can attack from either face, potentially leading to a racemic mixture of products if a new stereocenter is formed.

Predictive Modeling of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For propyl hydrogen sulfate, theoretical methods can be used to calculate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in its IR and Raman spectra. DFT calculations are widely used to predict these frequencies with a good degree of accuracy. elixirpublishers.com By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and the corresponding normal modes.

For propyl hydrogen sulfate, characteristic vibrational modes would include:

O-H stretching of the sulfonic acid group.

S=O asymmetric and symmetric stretching .

S-O stretching .

C-H stretching of the propyl group.

C-O stretching .

CH₂ and CH₃ bending modes .

Computational studies on other sulfate-containing compounds have shown that the positions of the sulfate absorption bands are sensitive to the molecular environment and symmetry. acs.org Theoretical predictions can help in the assignment of experimentally observed spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts and coupling constants is another important application of computational chemistry. nih.gov Methods like Gauge-Including Atomic Orbital (GIAO) are commonly used in conjunction with DFT to calculate the magnetic shielding tensors of nuclei. nih.gov These shielding tensors are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For propyl hydrogen sulfate, ¹H and ¹³C NMR spectra would be of primary interest. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus. For instance, the protons on the carbon adjacent to the oxygen atom (α-protons) would be expected to have a higher chemical shift (downfield) compared to the other protons in the propyl chain due to the electron-withdrawing effect of the sulfate group.

The following table illustrates the type of data that can be generated through computational prediction of spectroscopic properties for propyl hydrogen sulfate.

| Spectrum | Predicted Feature | Corresponding Functional Group/Atom |

| IR | Strong absorption around 3400-3500 cm⁻¹ | O-H stretch (sulfonic acid) |

| IR | Strong absorptions around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ | Asymmetric and symmetric S=O stretch |

| ¹H NMR | Triplet, ~4.0-4.2 ppm | α-CH₂ protons |

| ¹H NMR | Sextet, ~1.7-1.9 ppm | β-CH₂ protons |

| ¹H NMR | Triplet, ~0.9-1.1 ppm | γ-CH₃ protons |

| ¹³C NMR | ~65-70 ppm | α-Carbon |

| ¹³C NMR | ~20-25 ppm | β-Carbon |

| ¹³C NMR | ~10-15 ppm | γ-Carbon |

| Note: These are estimated values and the actual predicted and experimental values may vary. |

The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects, which can be modeled using implicit or explicit solvent models.

Industrial Chemical Processes and Production Relevance

Role in Petrochemical Industry Waste Streams and Byproduct Formation

Sulfuric acid, monopropyl ester, also known as propyl hydrogen sulfate (B86663), is not typically considered a final product in the petrochemical industry but rather an intermediate compound. Its presence in industrial contexts is primarily as a transient species formed during specific chemical syntheses. The formation of alkyl hydrogen sulfates occurs when alkenes react with concentrated sulfuric acid. docbrown.infochemguide.co.uk

In petroleum refineries, alkylation units are used to convert isobutane (B21531) and low-molecular-weight alkenes, such as propene, into high-octane gasoline components in a process catalyzed by sulfuric acid. wikipedia.org Within this process, the primary reaction involves the protonation of alkenes by the acid to create reactive carbocations that alkylate isobutane. wikipedia.org However, side reactions can occur. The reaction of propene with the sulfuric acid catalyst can lead to the formation of propyl hydrogen sulfate as a byproduct. docbrown.infowikipedia.org Contaminants in the feedstock, such as water and alcohols, can also react with the sulfuric acid, contributing to undesirable byproducts and diluting the catalyst. wikipedia.org

While not a primary component of waste, the formation of such alkyl sulfates represents a potential pathway for the loss of sulfuric acid catalyst and the generation of organic sulfur compounds that may need to be managed within the plant's waste or recycling streams. General petrochemical waste management practices focus on the separation of waste streams and recovery of materials. epa.gov Sulfate-containing wastewaters can present challenges for treatment, necessitating specific handling processes. nih.gov

Industrial Scale Synthesis of Alcohols via Alkyl Hydrogen Sulfate Hydrolysis

Historically, the synthesis of alcohols from alkenes was a significant industrial process that utilized alkyl hydrogen sulfates as intermediates. chemguide.co.uk This indirect hydration method involves a two-step process and has been used for the production of alcohols like propan-2-ol from propene. chemguide.co.ukchemengproj.ir

Step 1: Formation of Alkyl Hydrogen Sulfate The first step is an electrophilic addition reaction where the alkene is passed through cold, concentrated sulfuric acid. chemguide.co.uk In the case of propene, the sulfuric acid adds across the double bond to form propyl hydrogen sulfate. docbrown.info

CH₃-CH=CH₂ + H₂SO₄ → CH₃-CH(OSO₃H)-CH₃

This reaction follows Markovnikov's rule, which states that the hydrogen atom from the acid attaches to the carbon atom of the double bond that already has more hydrogen atoms. chegg.comdoubtnut.com Consequently, the hydrogensulfate group (OSO₃H) adds to the secondary carbon, resulting predominantly in isopropyl hydrogen sulfate. docbrown.infoaskfilo.com

Step 2: Hydrolysis The second step is the hydrolysis of the alkyl hydrogen sulfate intermediate. The solution containing propyl hydrogen sulfate is diluted with water and heated. chemguide.co.ukchemrevise.org This process cleaves the ester and yields the corresponding alcohol and sulfuric acid, which is regenerated. docbrown.infochegg.com

CH₃-CH(OSO₃H)-CH₃ + H₂O → CH₃-CH(OH)-CH₃ + H₂SO₄

The resulting alcohol, primarily propan-2-ol (isopropyl alcohol) due to the regioselectivity of the initial addition, is then separated by distillation. chemguide.co.ukdatapdf.com This indirect hydration method has several disadvantages, including high consumption of sulfuric acid and significant equipment corrosion, which has led to it being largely superseded by direct hydration methods that are more economical and environmentally friendly. chemguide.co.ukchemengproj.ir

Interactive Data Table: Industrial Alcohol Synthesis via Propyl Hydrogen Sulfate

| Step | Reaction | Reagents | Conditions | Product |

| 1 | Electrophilic Addition | Propene, Concentrated Sulfuric Acid | Cold / Room Temperature | Isopropyl hydrogen sulfate docbrown.infochemguide.co.ukchemrevise.org |

| 2 | Hydrolysis | Isopropyl hydrogen sulfate, Water | Warm / Heat | Propan-2-ol, Sulfuric Acid chemguide.co.ukchegg.comchemrevise.org |

Environmental Chemical Behavior and Transformation

Abiotic Transformation Pathways in Aqueous and Soil Systems

The abiotic transformation of sulfuric acid, monopropyl ester in the environment is primarily dictated by its interaction with water through hydrolysis. While other abiotic processes such as photolysis may occur, the available research predominantly focuses on the hydrolytic stability of the broader class of monoalkyl sulfates.

Hydrolysis: The primary abiotic degradation pathway for this compound in aqueous systems is hydrolysis. This reaction involves the cleavage of the ester bond to yield propanol (B110389) and sulfuric acid. The rate of this reaction is significantly influenced by the pH of the surrounding medium.

In neutral aqueous solutions (pH ≈ 7), the hydrolysis of monoalkyl sulfates, such as the monopropyl ester, is remarkably slow. nih.gov Studies on methyl sulfate (B86663), a close structural analog, have shown that the uncatalyzed hydrolysis at 25°C has an extrapolated rate constant of 2 x 10⁻¹¹ s⁻¹, which corresponds to a half-life of approximately 1,100 years. nih.gov This indicates a high degree of kinetic resistance to hydrolysis under neutral environmental conditions. nih.gov

However, the hydrolysis of monoalkyl sulfates is subject to catalysis under both acidic and alkaline conditions. rsc.org In acidic solutions, the reaction is catalyzed by hydronium ions (H₃O⁺). The process begins with the protonation of the oxygen atom double-bonded to the sulfur, making the carbon atom more susceptible to nucleophilic attack by a water molecule. rsc.org Conversely, in alkaline solutions, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the carbon of the ester group. rsc.org

The hydrolysis in buffered solutions in the pH range of 3 to 10 has been observed to follow first-order kinetics, with the rate increasing with buffer concentration. nih.gov This is because the buffer base can also act as a nucleophile, competing with hydrolysis. nih.gov

Photolysis: There is limited specific information available regarding the direct or indirect photolysis of this compound in aqueous environments. While sulfate ions (SO₄²⁻) are generally considered inert, they can be activated to form sulfate radicals (SO₄•⁻) under certain photochemical conditions, such as in the presence of phenolic compounds and solar irradiation. researchgate.net These radicals are potent oxidants capable of degrading various organic compounds. researchgate.netacs.org However, the susceptibility of short-chain alkyl sulfates like the monopropyl ester to this degradation pathway has not been extensively studied. One study noted that for all investigated organosulfur compounds, including alkyl sulfates, the molar absorption coefficients were very low at a wavelength of 248 nm, suggesting a low potential for direct photolysis. acs.org

Transformation in Soil: Specific studies on the abiotic transformation of this compound in soil matrices are scarce. The dominant process in soil is expected to be hydrolysis, with the rate being influenced by the soil's pH. Given the compound's high water solubility, it is likely to be present in the soil solution where aqueous hydrolysis pathways would prevail. Sorption to soil particles may occur, and the nature of the soil (e.g., clay content, organic matter) could influence its persistence and degradation rate, but specific abiotic mechanisms in the soil phase have not been well-documented.

Chemical Stability and Degradation in Environmental Matrices

The chemical stability of this compound in environmental matrices is intrinsically linked to the rate of its hydrolysis under different conditions.

pH Stability: As established, the stability of this compound is highly dependent on pH. It exhibits considerable stability in neutral aqueous environments. However, its degradation is accelerated in both acidic and alkaline conditions. This behavior is typical for ester hydrolysis.

Interactive Data Table: pH Influence on Hydrolysis Rate

| pH Condition | Relative Hydrolysis Rate | Primary Mechanism |

| Acidic (pH < 7) | Increased | Acid Catalysis |

| Neutral (pH ≈ 7) | Very Slow | Uncatalyzed Hydrolysis |

| Alkaline (pH > 7) | Increased | Base-Promoted Hydrolysis |

Temperature Effects: The rate of hydrolysis is also dependent on temperature. Studies on methyl sulfate have shown a clear increase in the hydrolysis rate constant with increasing temperature, following the Arrhenius equation. nih.gov For the uncatalyzed hydrolysis of methyl sulfate in a buffered solution (pH 6.8), the enthalpy of activation (ΔH‡) was determined to be 32 kcal/mol, indicating a significant energy barrier to the reaction, which is consistent with its slow rate at ambient temperatures. nih.gov It is expected that this compound would exhibit similar temperature-dependent stability.

Interactive Data Table: Hydrolysis Rate Constants for Methyl Sulfate (as a proxy for Propyl Sulfate)

| Condition | Temperature (°C) | Rate Constant (s⁻¹) | Enthalpy of Activation (ΔH‡) (kcal/mol) |

| 1 M HCl | 25 (extrapolated) | 1.7 x 10⁻⁸ | 24.6 |

| 1 M KOH | 25 (extrapolated) | 8.3 x 10⁻⁸ | 18.8 |

| Buffered (pH 6.8) | 25 (extrapolated) | 2 x 10⁻¹¹ | 32 |

Data extrapolated from experiments conducted at elevated temperatures. nih.gov

The data for methyl sulfate strongly suggest that this compound is a kinetically stable compound in typical environmental matrices at neutral pH and ambient temperature. Its persistence will decrease in environments with significantly acidic or alkaline conditions. The "energy-rich" nature of the sulfate ester bond, combined with its kinetic resistance to hydrolysis, makes it capable of acting as a sulfating or alkylating agent under specific, relatively mild conditions. nih.gov

Q & A

Q. What are the standard laboratory methods for synthesizing sulfuric acid, monopropyl ester?

The synthesis typically involves acid-catalyzed esterification of sulfuric acid with propanol. Key steps include:

- Refluxing equimolar amounts of sulfuric acid and propanol under anhydrous conditions with concentrated H₂SO₄ as a catalyst.

- Purification via fractional distillation or silica gel chromatography to isolate the ester.

- Characterization using ¹H/¹³C NMR (e.g., δ ~3.5–4.0 ppm for the propyl-O-SO₃ group) and FTIR (S-O-C stretch at 1170–1200 cm⁻¹) .

Q. How can researchers confirm the purity of this compound?

Purity is assessed through:

- Chromatography : HPLC with UV detection (λ = 210 nm) or GC-MS to identify impurities.

- Thermogravimetric Analysis (TGA) : To detect residual solvents or moisture.

- Elemental Analysis : Verify C, H, S, and O content against theoretical values (e.g., C₃H₈O₄S; MW = 140.15 g/mol) .

Q. What safety protocols are essential for handling this compound?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Store in airtight, corrosion-resistant containers at ≤25°C.

- Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels. Acute toxicity data (e.g., LD₅₀ in rodents) should guide exposure limits .

Advanced Research Questions

Q. What analytical techniques are optimal for studying the hydrolysis kinetics of this compound?

- pH-Stat Titration : Monitor ester hydrolysis in aqueous buffers (pH 2–12) at controlled temperatures.

- NMR Spectroscopy : Track time-dependent disappearance of propyl-O-SO₃ peaks in D₂O.

- Computational Modeling : Use DFT calculations to predict transition states and activation energies for hydrolysis pathways .

Q. How can contradictory data on the ester’s thermal stability be resolved?

Discrepancies often arise from experimental conditions. Researchers should:

- Perform Differential Scanning Calorimetry (DSC) under inert (N₂) vs. oxidative (air) atmospheres.

- Compare decomposition onset temperatures (T₀) across multiple heating rates (5–20°C/min).

- Validate results with TGA-MS to identify gaseous decomposition products (e.g., SO₂, propene) .

Q. What strategies improve the reproducibility of catalytic reactions involving this compound?

- Standardize Reagents : Use propanol with ≤0.005% water (verified by Karl Fischer titration).

- In-Situ Monitoring : Employ Raman spectroscopy to track ester formation in real time.

- Control Catalyst Loading : Optimize H₂SO₄ catalyst concentration (0.5–2.0 mol%) to minimize side reactions (e.g., sulfonation) .

Q. How does the ester’s structure influence its reactivity in nucleophilic substitutions?

- Steric Effects : The propyl group’s bulkiness reduces accessibility to the sulfate electrophilic center.

- Electronic Effects : Electron-withdrawing sulfate groups enhance reactivity toward nucleophiles like amines.

- Validate via kinetic studies (e.g., second-order rate constants with varying nucleophiles) and X-ray crystallography of reaction intermediates .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing spectroscopic data of this compound?

- Multivariate Analysis : PCA or PLS regression to correlate FTIR/NMR peaks with reaction yields.

- Error Propagation Analysis : Quantify uncertainties in integrated peak areas for quantitative NMR.

- Use software tools like MestReNova or OMNIC for spectral deconvolution .

Q. How can researchers address discrepancies in reported solubility data?

- Conduct solubility tests in triplicate using USP/Ph.Eur. methods.

- Compare results across solvents (e.g., water, ethanol, DMSO) at 25°C and 40°C.

- Apply Hansen Solubility Parameters (HSP) to predict miscibility gaps .

Methodological Best Practices

Q. What protocols ensure reliable characterization of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.